molecular formula C12H23FO2 B3343921 11-Fluoro-3-methylundecanoic acid CAS No. 589-61-7

11-Fluoro-3-methylundecanoic acid

Cat. No. B3343921
CAS RN: 589-61-7
M. Wt: 218.31 g/mol
InChI Key: BGBAWZHPUAYDOO-UHFFFAOYSA-N
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Description

11-Fluoro-3-methylundecanoic acid is a chemical compound with the molecular formula C12H23FO2 . It has a molecular weight of 218.30800 .


Synthesis Analysis

The synthesis of 11-Fluoro-3-methylundecanoic acid involves a synthetic route that starts with 5-Methoxy-3-met and 8-fluorooctanoi . The literature suggests that this synthesis was discussed in the Journal of the American Chemical Society in 1957 .


Molecular Structure Analysis

The molecular structure of 11-Fluoro-3-methylundecanoic acid consists of 12 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact mass is 218.16800 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Fluoro-3-methylundecanoic acid include a density of 0.961g/cm3, a boiling point of 319.1ºC at 760 mmHg, and a flash point of 146.8ºC . The melting point is not available .

properties

IUPAC Name

11-fluoro-3-methylundecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FO2/c1-11(10-12(14)15)8-6-4-2-3-5-7-9-13/h11H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBAWZHPUAYDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCF)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974403
Record name 11-Fluoro-3-methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

589-61-7
Record name Undecanoic acid, 11-fluoro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Fluoro-3-methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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